molecular formula C10H11NO2 B3273207 methyl (E)-3-(3-aminophenyl)acrylate CAS No. 58186-45-1

methyl (E)-3-(3-aminophenyl)acrylate

Cat. No.: B3273207
CAS No.: 58186-45-1
M. Wt: 177.2 g/mol
InChI Key: VCSGRXIKJCLEAN-AATRIKPKSA-N
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Description

Methyl (E)-3-(3-aminophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(3-aminophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 3-aminophenylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between methyl acrylate and 3-aminophenylboronic acid, allowing for better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-aminophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl (E)-3-(3-aminophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (E)-3-(3-aminophenyl)acrylate involves its interaction with molecular targets through its amino and ester functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(4-aminophenyl)acrylate: Similar structure but with the amino group in the para position.

    Ethyl (E)-3-(3-aminophenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (E)-3-(3-nitrophenyl)acrylate: Similar structure but with a nitro group instead of an amino group.

Uniqueness

Methyl (E)-3-(3-aminophenyl)acrylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl (E)-3-(3-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSGRXIKJCLEAN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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